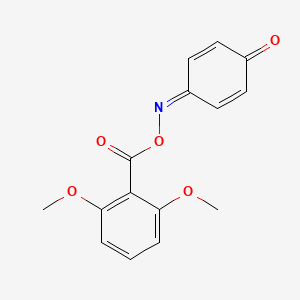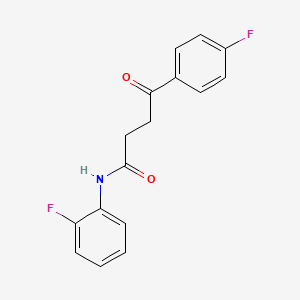
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as NTAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, pain, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. Additionally, this compound has been reported to possess potent anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its high potency and selectivity towards its target enzymes and signaling pathways. This makes it a valuable tool for studying various biochemical and physiological processes in vitro and in vivo. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential area of focus is the development of novel this compound derivatives with improved pharmacological properties such as increased solubility and selectivity. Another area of interest is the investigation of the synergistic effects of this compound with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other fields such as neurology and immunology.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its high potency and selectivity towards its target enzymes and signaling pathways make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Méthodes De Synthèse
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized by the reaction of 2-nitrobenzaldehyde and 1-tetralone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain this compound.
Applications De Recherche Scientifique
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and anti-tumor activities in various in vitro and in vivo studies. This compound has also been reported to possess potent anti-oxidant and anti-cancer properties.
Propriétés
IUPAC Name |
2-(2-nitrophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(12-14-7-2-4-11-17(14)20(22)23)19-16-10-5-8-13-6-1-3-9-15(13)16/h2,4-5,7-8,10-11H,1,3,6,9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDRCXNBIPRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![ethyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate](/img/structure/B5873668.png)

![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)


![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)


